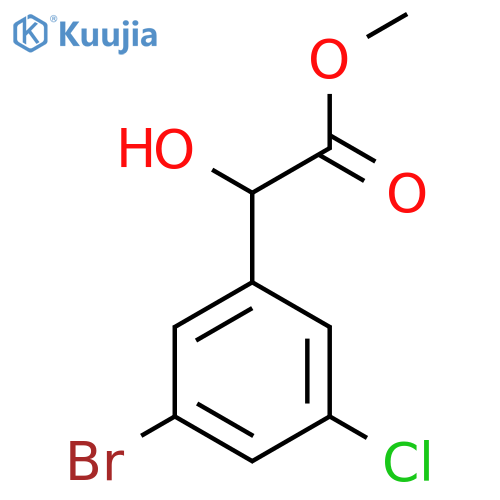Cas no 2229049-81-2 (methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate)
メチル2-(3-ブロモ-5-クロロフェニル)-2-ヒドロキシアセタートは、有機合成中間体として重要な化合物です。このエステル誘導体は、3-ブロモ-5-クロロフェニル基とヒドロキシル基を有するアセタート構造を特徴とし、医薬品や農薬の合成において有用な中間体となります。特に、芳香族置換反応やエステル交換反応に適した反応性を示し、多様な官能基変換が可能です。ブロモとクロロのハロゲン置換基を有するため、さらなる誘導体化のための反応点を提供します。結晶性が良好で取り扱いやすく、純度の高い製品として供給可能です。

2229049-81-2 structure
商品名:methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate
- EN300-1921309
- 2229049-81-2
-
- インチ: 1S/C9H8BrClO3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3
- InChIKey: BVSSAYSTPKNULZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1)C(C(=O)OC)O)Cl
計算された属性
- せいみつぶんしりょう: 277.93453g/mol
- どういたいしつりょう: 277.93453g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921309-1.0g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1921309-1g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1921309-0.1g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1921309-0.5g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1921309-0.05g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1921309-0.25g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1921309-10.0g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1921309-5g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 5g |
$2235.0 | 2023-09-17 | ||
| Enamine | EN300-1921309-10g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 10g |
$3315.0 | 2023-09-17 | ||
| Enamine | EN300-1921309-2.5g |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate |
2229049-81-2 | 2.5g |
$1509.0 | 2023-09-17 |
methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate 関連文献
-
1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454
2229049-81-2 (methyl 2-(3-bromo-5-chlorophenyl)-2-hydroxyacetate) 関連製品
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 42464-96-0(NNMTi)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
